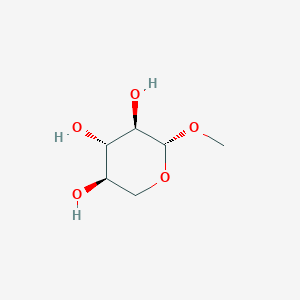

Methyl beta-D-xylopyranoside

Descripción general

Descripción

Methyl beta-D-xylopyranoside is a methyl glycoside derived from beta-D-xylose, a sugar commonly found in hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . This compound is characterized by the replacement of the hydrogen atom in the anomeric hydroxy group of beta-D-xylose with a methyl group . It is widely distributed in the plant kingdom and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl beta-D-xylopyranoside can be synthesized through the methylation of beta-D-xylose. One common method involves the use of methanol in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the methylation reaction . The reaction typically proceeds under mild conditions, with the temperature maintained around 60-70°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves enzymatic pathways. Enzymes such as xylanases and glycosidases are used to catalyze the hydrolysis of hemicelluloses, followed by methylation using methanol and an acid catalyst . This method is preferred for its efficiency and selectivity, producing high yields of the desired compound.

Análisis De Reacciones Químicas

Regioselective Protection and Deprotection

Methyl β-D-xylopyranoside undergoes regioselective protection at hydroxyl groups, influenced by steric and electronic factors:

-

Protection with TiPDSCl₂ : Reaction with tetraisopropyldisiloxane-1,3-diyl chloride (TiPDSCl₂) in pyridine selectively protects the 3,4-hydroxyl groups, yielding the 3,4-cyclic product in 74% efficiency. In contrast, the α-anomer forms a 2,3-cyclic product due to differences in hydrogen bonding and steric effects .

-

Acetylation/Deacetylation : Acetylxylan esterases from Schizophyllum commune and Streptomyces lividans deacetylate methyl 3,4-di-O-acetyl-β-D-xylopyranoside with high regioselectivity for the 3-position, followed by slower deacetylation at positions 2 and 4 .

Table 1: Regioselectivity of Hydroxyl Protection

| Reagent/Enzyme | Position Protected/Deprotected | Yield/Selectivity |

|---|---|---|

| TiPDSCl₂ | 3,4-OH | 74% |

| Acetylxylan esterase (S. commune) | 3-OH → 2/4-OH | >80% selectivity |

Hydrolysis Kinetics and Isotope Effects

Acid-catalyzed hydrolysis of methyl β-D-xylopyranoside follows an exocyclic C–O bond cleavage mechanism:

-

Kinetic Isotope Effects (KIEs) : Measured KIEs for β-D-xylopyranoside hydrolysis include α-D (1.088 ± 0.008), β-D (1.042 ± 0.004), and leaving-group (1.023 ± 0.003). These values indicate a transition state with partial carbocation character and hydrogen bonding to the ring oxygen .

-

Thio-Substituted Analogues : Methyl 5-thio-β-D-xylopyranoside hydrolyzes 18.5× faster than the native compound, attributed to enhanced stabilization of the thiacarbenium ion intermediate .

Enzymatic Glycosylation and Transglycosylation

β-Xylosidases and glycosyltransferases interact with methyl β-D-xylopyranoside derivatives:

-

β4GalT7 Activity : The enzyme β4GalT7 galactosylates methyl β-D-xylopyranoside via an S2-like mechanism, requiring precise hydrogen bonding with the xylose moiety. Modifications at C-2 or C-3 inhibit galactosylation, highlighting strict substrate specificity .

-

Transglycosylation by Aspergillus awamori β-Xylosidase : At high substrate concentrations (80 mM), the enzyme synthesizes α-methyl D-xylopyranosyl-1,4-β-D-xylopyranoside, demonstrating bifunctional activity .

Sulfation and Sulfotransferase Substrates

Regioselective sulfation strategies enable the synthesis of bioactive derivatives:

-

Dibutyltin Oxide-Mediated Sulfation : Treatment with dibutyltin oxide and sulfur trioxide selectively sulfates the 4-OH position of methyl β-D-xylopyranoside, confirmed by X-ray crystallography (triclinic lattice, space group P1) .

-

Biological Relevance : Sulfated derivatives mimic heparan sulfate structures, making them valuable for studying glycosaminoglycan biosynthesis .

Table 2: Sulfation Outcomes

| Condition | Major Product | Yield |

|---|---|---|

| Dibutyltin oxide + SO₃ | Methyl 4-O-sulfate derivative | 58% |

Crystallographic and Conformational Studies

X-ray analyses provide insights into molecular flexibility:

-

Disorder in Xylopyranoside Rings : Crystallographic studies of methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside reveal positional disorder in the xylose residue, attributed to librational motion across the glycosidic linkage .

-

Cremer-Pople Parameters : The β-D-xylopyranoside ring adopts a chair conformation with slight distortion (θ = 8.1°, φ = 35.2°) .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Cardioprotective Effects

Recent studies have highlighted the potential cardioprotective effects of MeXyl, particularly in the context of myocardial infarction. An in-silico study conducted on extracts from Aganosma dichotoma identified MeXyl as a prominent small molecule with significant binding affinity to key hub genes associated with heart health, such as CASP3, STAT3, and VEGFA. The molecular docking studies indicated that MeXyl could modulate pathways related to cardioprotection, suggesting its potential as a therapeutic candidate for heart diseases .

1.2 Antimicrobial Properties

Research has also indicated that MeXyl and its derivatives exhibit antimicrobial activity. In a study assessing various d-xylopyranosides, compounds similar to MeXyl were shown to possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. These findings suggest that MeXyl could be a valuable component in developing new antimicrobial agents .

1.3 Cytotoxicity Evaluation

The cytotoxic effects of MeXyl have been evaluated in several studies, indicating that it may have low toxicity levels at certain concentrations. This characteristic is particularly beneficial when considering its use in therapeutic applications where safety is paramount .

Biochemical Applications

2.1 Glycosylation Reactions

MeXyl serves as a substrate in glycosylation reactions, which are crucial for synthesizing various glycosides. Its role as a protecting group for pentopyranosides has been explored, demonstrating its utility in organic synthesis and carbohydrate chemistry .

2.2 Phase Transition Studies

Studies on the thermal properties of alkyl β-D-xylopyranosides, including MeXyl, have shown interesting phase transition behaviors. These compounds can form thermotropic liquid crystals, which have implications for material science and the development of novel materials with specific thermal properties .

Material Science Applications

3.1 Liquid Crystal Formation

The ability of MeXyl to form liquid crystals under certain conditions opens avenues for its application in display technologies and other materials requiring specific optical properties. The phase transition temperatures observed for alkyl β-D-xylopyranosides indicate their potential use in liquid crystal displays (LCDs) and other optoelectronic devices .

Summary of Findings

The following table summarizes key findings related to the applications of Methyl beta-D-xylopyranoside:

Mecanismo De Acción

Methyl beta-D-xylopyranoside exerts its effects primarily through its interaction with glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The compound acts as a substrate for these enzymes, allowing researchers to study the enzyme’s activity and specificity . The molecular targets include the active sites of glycosidases, where the compound binds and undergoes hydrolysis . This interaction is crucial for understanding the enzymatic mechanisms involved in carbohydrate metabolism and degradation.

Comparación Con Compuestos Similares

- Methyl beta-D-glucopyranoside

- Methyl alpha-D-glucopyranoside

- Methyl alpha-D-galactopyranoside

- Methyl beta-D-galactopyranoside

Comparison: Methyl beta-D-xylopyranoside is unique due to its specific structure derived from beta-D-xylose, which is less common in mammalian cells compared to other sugars like glucose and galactose . This uniqueness makes it particularly valuable in studies of plant cell wall biosynthesis and degradation. Additionally, its specific interactions with glycosidases provide insights into the enzymatic processes that are distinct from those involving other methyl glycosides .

Actividad Biológica

Methyl beta-D-xylopyranoside (Me-β-D-Xylp) is a glycoside derived from xylose, exhibiting significant biological activities that have been the subject of various research studies. This article explores its antimicrobial properties, its role in glycosaminoglycan biosynthesis, and its interactions with metal ions, supported by detailed research findings and data tables.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogenic microorganisms. A key study evaluated the antimicrobial effects of several d-xylopyranosides, including Me-β-D-Xylp, against fungi such as Candida albicans and Candida glabrata, as well as bacteria like Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values

The Minimum Inhibitory Concentration (MIC) values for Me-β-D-Xylp and its derivatives were summarized as follows:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Me-β-D-Xylp | Candida albicans | 32-256 |

| Me-β-D-Xylp | Candida glabrata | 32-256 |

| Me-β-D-Xylp | Staphylococcus aureus | 32-256 |

| Me-β-D-Xylp | Escherichia coli | 32-256 |

The compounds with longer hydrocarbon chains exhibited enhanced activity, with the α-anomer showing superior efficacy compared to its β counterpart .

2. Role in Glycosaminoglycan Biosynthesis

This compound has been implicated in the biosynthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix. Research indicates that modifications to the xylose moiety can inhibit galactosylation processes, making these compounds valuable tools for studying GAG biosynthesis and developing potential anti-tumor agents.

Inhibition of Galactosylation

A focused library of modified β-D-xylopyranosides was designed to assess their inhibitory effects on β4GalT7, an enzyme crucial for GAG synthesis. The findings revealed that certain modifications led to up to 90% inhibition of galactosylation, suggesting that Me-β-D-Xylp derivatives could serve as effective inhibitors in therapeutic applications .

3. Interaction with Metal Ions

The interaction of this compound with metal ions has also been studied, revealing insights into its complex formation and stability. Research indicates that the presence of additional ligands such as H2O or OH^- significantly reduces the stability of complexes formed with metal cations compared to bare metal complexes .

Case Study: Antimicrobial Efficacy

In a clinical setting, derivatives of this compound were tested against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results indicated that these compounds maintained their antimicrobial efficacy across different strains, highlighting their potential for therapeutic use in treating infections .

Application in Biotechnology

This compound has been utilized in biotechnological applications to induce xylanase production in microorganisms such as Cellulomonas flavigena. The presence of this compound significantly enhances xylanase synthesis when used alongside xylan or sugarcane bagasse as substrates .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883469 | |

| Record name | .beta.-D-Xylopyranoside, methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-05-5 | |

| Record name | Methyl β-D-xylopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | .beta.-D-Xylopyranoside, methyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Xylopyranoside, methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.